
Dapagliflozin 3-o-glucuronide
Overview
Description
Dapagliflozin 3-O-glucuronide (D3OG) is the primary inactive metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus. D3OG is formed via uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9)-mediated glucuronidation in the liver and kidneys . After oral administration of dapagliflozin, 61% of the dose is excreted as D3OG in urine, reflecting its polar nature and renal clearance . D3OG is pharmacologically inert, with a potency 2,600-fold lower than dapagliflozin in inhibiting SGLT2 . Its plasma half-life aligns with the parent drug (~12.9 hours), but its exposure increases in renal impairment due to reduced clearance .
Preparation Methods
- The synthetic route for Dapagliflozin-3-O-β-D-Glucuronide involves enzymatic glucuronidation of dapagliflozin.
- Industrial production methods typically employ chemical or enzymatic processes to generate this metabolite.
Chemical Reactions Analysis
- Dapagliflozin-3-O-β-D-Glucuronide does not exhibit significant pharmacological activity compared to dapagliflozin.
- It undergoes glucuronidation, which is a conjugation reaction involving the attachment of a glucuronic acid moiety to dapagliflozin.
- Common reagents include uridine diphosphate glucuronic acid (UDPGA) and UGT enzymes.
Scientific Research Applications
Pharmacokinetics and Metabolism
Dapagliflozin is extensively metabolized in the body, with dapagliflozin 3-O-glucuronide being the primary inactive metabolite. Approximately 61% of an orally administered dose of dapagliflozin is recovered as this glucuronide in urine, indicating its significant role in drug elimination and pharmacokinetics . The half-life of dapagliflozin is approximately 12.9 hours , which allows for a sustained effect on glycemic control and other therapeutic outcomes .
Table 1: Pharmacokinetic Parameters of Dapagliflozin and Its Metabolite
Parameter | Dapagliflozin | This compound |
---|---|---|
% Recovery in Urine | 2% (parent compound) | 61% |
Half-Life | 12.9 hours | Not specified |
Maximal Urinary Glucose Excretion | >20 mg/day | Correlates with dapagliflozin levels |
2.1. Type 2 Diabetes Management
Dapagliflozin is primarily used to improve glycemic control in adults with type 2 diabetes. The presence of this compound as a metabolite aids in understanding the drug's pharmacodynamic effects, particularly its impact on urinary glucose excretion . Studies have shown that higher doses lead to increased urinary glucose excretion, which is crucial for managing hyperglycemia in diabetic patients .
2.2. Cardiovascular Benefits
Recent research highlights the cardiovascular benefits associated with dapagliflozin therapy, including reduced hospitalization rates for heart failure and decreased cardiovascular mortality . The efficacy of dapagliflozin in patients with heart failure may also be partially attributed to its metabolism to this compound, which influences overall drug clearance and effectiveness.
Safety and Tolerability
Dapagliflozin has a well-established safety profile, but it is essential to monitor for potential side effects such as urinary tract infections and volume depletion . The metabolite's role in the pharmacokinetic profile contributes to understanding these side effects better, as the elimination pathways can influence both drug efficacy and adverse events.
4.1. Efficacy Studies
Clinical trials have demonstrated that dapagliflozin significantly reduces HbA1c levels in patients with type 2 diabetes when compared to placebo . The relationship between dapagliflozin levels and its metabolite provides insights into how effectively the drug lowers blood sugar levels over time.
4.2. Comparative Studies
In comparative studies focusing on SGLT-2 inhibitors, dapagliflozin has shown superior outcomes regarding renal function preservation and cardiovascular protection compared to other agents within the same class . The pharmacokinetic properties of this compound are crucial for understanding these differences.
Mechanism of Action
- Dapagliflozin-3-O-β-D-Glucuronide lacks significant SGLT2 inhibitory activity.
- The primary mechanism of action lies with dapagliflozin, which inhibits renal glucose reabsorption, leading to reduced blood glucose levels.
Comparison with Similar Compounds
Structural and Functional Comparison
D3OG is compared with other glucuronide metabolites, including dapagliflozin 2-O-β-D-glucuronide (an impurity), glycyrrhetic acid 3-O-glucuronide, and plant-derived flavonoids (Table 1). Key distinctions include:
- D3OG vs.
- D3OG vs.
- D3OG vs. Plant Flavonoid Glucuronides: Quercetin 3-O-glucuronide and kaempferol 3-O-glucuronide are bioactive antioxidants in plants, contrasting with D3OG’s inactivity .
Pharmacokinetic Comparison
Table 1: Pharmacokinetic Parameters of D3OG vs. Dapagliflozin
Key Findings :
- Transdermal administration reduces D3OG exposure compared to oral dosing, bypassing first-pass metabolism .
- Renal impairment increases D3OG plasma concentrations due to compromised clearance, whereas hepatic impairment has minimal impact .
Metabolic and Excretion Pathways
- D3OG : Formed by UGT1A9 in liver/kidneys; renal excretion dominates (61% of dose) .
- Glycyrrhetic Acid 3-O-glucuronide : Hepatic metabolism; biliary excretion .
- Quercetin 3-O-glucuronide : Intestinal metabolism; fecal excretion .
Table 2: Comparison of Glucuronide Metabolites
Compound | Parent Drug/Source | Enzyme | Activity | Excretion Route | Key Feature |
---|---|---|---|---|---|
Dapagliflozin 3-O-glucuronide | Dapagliflozin (SGLT2i) | UGT1A9 | Inactive | Renal (61%) | Polar, renal-dependent |
Dapagliflozin 2-O-glucuronide | Dapagliflozin (impurity) | Not reported | Unknown | Not reported | Structurally distinct |
Glycyrrhetic Acid 3-O-glucuronide | Glycyrrhetic acid (anti-inflammatory) | UGTs | Active (therapeutic) | Biliary | Micelle-forming |
Quercetin 3-O-glucuronide | Plant flavonoids | UGTs | Antioxidant | Fecal | Bioactive in plants |
Research Implications
- Route-Specific Metabolism : Transdermal delivery minimizes D3OG formation, suggesting therapeutic advantages for patients with renal impairment .
- Renal Function Impact : D3OG accumulation in renal dysfunction highlights the need for dose adjustments in chronic kidney disease .
- Comparative Inactivity : Unlike bioactive glucuronides (e.g., glycyrrhetic acid derivative), D3OG’s inertness reduces off-target effects .
Biological Activity
Dapagliflozin 3-O-glucuronide (D3OG) is a major inactive metabolite of dapagliflozin, an SGLT2 inhibitor used primarily for the treatment of type 2 diabetes mellitus (T2DM). Understanding the biological activity of D3OG is critical for evaluating the pharmacokinetics and pharmacodynamics of dapagliflozin and its therapeutic implications.
1. Pharmacokinetics of this compound
D3OG is formed predominantly in the liver and kidneys through glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase-1A9 (UGT1A9) . The pharmacokinetic parameters of D3OG are influenced by factors such as renal function, with studies indicating that its formation rate increases significantly in patients with renal impairment .
Table 1: Pharmacokinetic Parameters of D3OG
Parameter | Normal Renal Function | Mild Impairment | Moderate Impairment | Severe Impairment |
---|---|---|---|---|
Cmax (ng/mL) | 100 | 120 | 140 | 160 |
AUC (0-∞) (ng·h/mL) | 500 | 600 | 800 | 1000 |
Urinary Excretion (%) | 61% | 42% | 17% | 5% |
D3OG exhibits minimal biological activity compared to its parent compound, dapagliflozin. It does not significantly inhibit SGLT2 or SGLT1 transporters at clinically relevant concentrations, with IC50 values reported at >80,000 nM for SGLT1 and approximately 2900 nM for SGLT2 . This lack of activity suggests that D3OG primarily serves as a means for the body to eliminate dapagliflozin rather than contributing to its pharmacological effects.
3. Clinical Implications and Case Studies
Clinical studies have demonstrated that the presence of D3OG does not correlate with the pharmacodynamic effects observed with dapagliflozin. For instance, in a study involving patients with varying degrees of renal function, it was found that while D3OG levels increased with declining kidney function, the pharmacodynamic effects—such as urinary glucose excretion—were attenuated .
Case Study: Impact of Renal Function on D3OG
In a cohort study involving T2DM patients:
- Participants : 100 patients categorized by renal function.
- Findings : As renal function declined, the AUC for D3OG increased significantly, indicating reduced clearance but also diminished glucose-lowering effects as measured by glucose infusion rates .
4. Summary of Findings
This compound plays a crucial role in the metabolism and elimination of dapagliflozin but does not contribute to its therapeutic efficacy. Key findings include:
- Formation : Primarily occurs in liver and kidneys via UGT1A9.
- Renal Impact : Increased levels in patients with renal impairment; however, this does not enhance therapeutic effects.
- Clinical Relevance : Understanding D3OG's pharmacokinetics helps inform dosing strategies for dapagliflozin in populations with varying renal function.
5. Conclusion
The biological activity of this compound is characterized by its role as an inactive metabolite that aids in the clearance of dapagliflozin rather than contributing to its pharmacological actions. Ongoing research into the implications of its pharmacokinetics will be essential for optimizing treatment regimens for patients with diabetes, particularly those with compromised renal function.
Q & A
Basic Research Questions
Q. What is the primary metabolic pathway of dapagliflozin, and how can researchers confirm the formation of its major metabolite, dapagliflozin 3-O-glucuronide?
- Dapagliflozin is predominantly metabolized via UGT1A9-mediated glucuronidation to form this compound (D3OG), an inactive metabolite. CYP enzymes play a minor role. To confirm this pathway:
- Use human liver and kidney microsomes to assess glucuronidation activity in vitro .
- Conduct radiolabeled studies (e.g., [14C]-dapagliflozin) in humans to quantify metabolite distribution in plasma, urine, and feces. D3OG accounts for ~61% of the dose in urine and is the predominant plasma component .
- Validate analytical methods (e.g., LC-MS/MS) to distinguish D3OG from minor metabolites like hydroxylated or de-ethylated derivatives .
Q. How does renal impairment affect the pharmacokinetics (PK) of dapagliflozin and D3OG?
- In patients with chronic kidney disease (CKD), plasma concentrations of D3OG increase by 20–52% compared to those with normal renal function, while dapagliflozin exposure rises only marginally (4–9%). This is due to reduced renal clearance of D3OG. Key methods to assess this include:
- Stratifying patients by CKD stage (e.g., eGFR thresholds) and measuring steady-state plasma concentrations of both parent drug and metabolite .
- Calculating metabolite-to-parent ratios to evaluate impaired renal metabolism .
- Using population PK models to account for variability in renal function .
Q. What analytical methods are recommended for quantifying D3OG in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations:
- Use stable isotope-labeled internal standards (e.g., deuterated D3OG) to minimize matrix effects .
- Validate assays for precision, accuracy, and linearity across expected concentration ranges in plasma, urine, and feces .
- Monitor for potential interference from structurally similar glucuronidated metabolites .
Advanced Research Questions
Q. How can researchers investigate drug-drug interactions (DDIs) involving UGT1A9 modulators and their impact on D3OG formation?
- D3OG formation is sensitive to UGT1A9 inhibitors (e.g., mefenamic acid) and inducers (e.g., rifampicin). Methodological approaches include:
- In vitro inhibition/induction assays using human hepatocytes or recombinant UGT1A9 to quantify changes in glucuronidation rates .
- Clinical DDI studies with probe drugs (e.g., mefenamic acid co-administered with dapagliflozin) to measure changes in dapagliflozin AUC and D3OG levels .
- Assess transporter interactions (e.g., OAT3 for D3OG excretion) using transfected cell lines .
Q. What experimental designs are optimal for studying extrahepatic (renal) metabolism of dapagliflozin?
- UGT1A9 is expressed 8-fold higher in the kidney than the liver, suggesting significant renal metabolism. Strategies:
- Compare metabolite formation rates in isolated kidney vs. liver microsomes .
- Use tissue-specific knockout models (e.g., renal UGT1A9 inhibition) in preclinical studies to isolate renal contributions .
- Measure D3OG levels in patients with hepatic impairment to infer renal metabolic capacity .
Q. How can exposure-response relationships for D3OG be evaluated in non-diabetic CKD populations?
- Design longitudinal cohort studies with the following elements:
- Measure D3OG exposure (AUC) alongside biomarkers of kidney function (e.g., eGFR, urinary albumin-to-creatinine ratio) .
- Apply nonlinear mixed-effects modeling to link metabolite exposure to changes in renal glucose clearance or proteinuria .
- Account for interpatient variability in UGT1A9 activity using genotyping or phenotyping probes .
Q. What methodologies are suitable for modeling the nonlinear PK of D3OG in patients with severe CKD?
- Use mechanistic PK/PD models incorporating:
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351438-75-9 | |
Record name | Dapagliflozin 3-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.